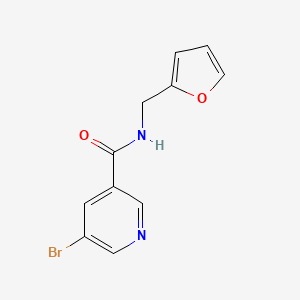

5-bromo-N-(2-furylmethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-bromo-N-(2-furylmethyl)nicotinamide and related compounds involves multiple steps, starting with the chlorination of 5-bromo-nicotinic acid to prepare 5-bromo-nicotinate, which is then reacted with ammonium aqueous to yield 5-bromo-nicotinamide. Subsequently, 5-bromo-nicotinonitrile is obtained through a reflux reaction using POCl3 as the oxidant. This method reports a total yield of more than 48% (Chen Qi-fan, 2010). Furthermore, the synthesis of nicotinamide and isonicotinamide derivatives via a multicomponent reaction of alkyl isocyanides and acetylenic compounds in the presence of nicotinic or isonicotinic acid is another relevant method (A. Alizadeh, Qasem Oskueyan, S. Rostamnia, 2007).

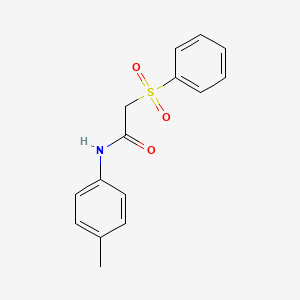

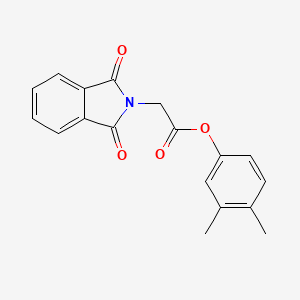

Molecular Structure Analysis

The structural analysis of nicotinamide derivatives, including those similar to 5-bromo-N-(2-furylmethyl)nicotinamide, shows that they often crystallize as almost planar molecules, with the molecular structure characterized by intermolecular hydrogen bonding. The dihedral angles between the carboxylate groups and the adjacent benzene rings indicate a significant structural aspect that influences their reactivity and interactions (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving 5-bromo-N-(2-furylmethyl)nicotinamide derivatives are diverse. For instance, the reaction with nucleophiles can afford substitution products, while interactions with selenocyanate and thiocyanate anions produce selenadiazoline and thiadiazoline derivatives, respectively. These reactions emphasize the compound's versatility in chemical transformations (H. Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of 5-bromo-N-(2-furylmethyl)nicotinamide derivatives, such as solubility and partition coefficients, play crucial roles in their pharmacokinetic behavior and potential applications. For example, studies on co-crystals like 5-fluorouracil-nicotinamide show enhanced solubility and anti-tumor effects compared to the compounds alone, indicating the importance of physical properties in their biological efficacy (Zhuyan Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity, stability, and interactions with biological molecules, are foundational to their applications in various fields. The reactivity of nicotinamide with different electrophiles and the resultant antifungal activities of its derivatives highlight its chemical versatility and potential for pharmaceutical development (Tamara Siber et al., 2019).

Eigenschaften

IUPAC Name |

5-bromo-N-(furan-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBQPNAYCIZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)

![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)

![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)

![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)